1,4-Naphthalenedione, 2-methoxy-3-(3-methyl-2-butenyl)-
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Overview
Description
Lapachol methyl ether is a derivative of lapachol, a naturally occurring 1,4-naphthoquinoneThis compound and its derivatives have been extensively studied for their wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lapachol methyl ether can be synthesized through a Williamson etherification reaction. This involves the reaction of lapachol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of lapachol methyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Lapachol methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert it into hydroquinones, which have different pharmacological properties.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its anticancer and antimalarial activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of lapachol methyl ether involves its ability to generate reactive oxygen species (ROS) and interact with cellular enzymes such as topoisomerases. These interactions lead to DNA damage and cell death, making it effective against cancer cells. Additionally, its ability to inhibit dihydroorotate dehydrogenase (DHODH) makes it a potential immunosuppressive agent .
Comparison with Similar Compounds
Lapachol methyl ether is unique due to its specific structural modifications, which enhance its biological activity compared to other naphthoquinones. Similar compounds include:
Lapachol: The parent compound with similar but less potent biological activities.
Plumbagin: Another naphthoquinone with strong anticancer properties.
Juglone: Known for its antimicrobial and anticancer activities.
Lapachol methyl ether stands out due to its enhanced stability and potency in various biological assays .
Properties
CAS No. |
17241-45-1 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methoxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-10(2)8-9-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-3/h4-8H,9H2,1-3H3 |
InChI Key |
NHTTYMNGELRKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C |
Origin of Product |
United States |
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